molecular formula C24H33N3O3S B6496243 N-(3-methyl-4-{[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]sulfamoyl}phenyl)propanamide CAS No. 955778-17-3

N-(3-methyl-4-{[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]sulfamoyl}phenyl)propanamide

Cat. No.: B6496243
CAS No.: 955778-17-3
M. Wt: 443.6 g/mol
InChI Key: JKPGWIMDAXXYIP-UHFFFAOYSA-N
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Description

This compound is a sulfonamide-linked propanamide derivative featuring a tetrahydroquinoline scaffold. Its structure includes a 3-methylphenyl group connected via a sulfamoyl bridge to a 2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl moiety. Its synthesis likely involves multi-step protocols akin to those described for structurally related sulfonamide-propanamide hybrids .

Properties

IUPAC Name

N-[3-methyl-4-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethylsulfamoyl]phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O3S/c1-4-14-27-15-6-7-20-17-19(8-10-22(20)27)12-13-25-31(29,30)23-11-9-21(16-18(23)3)26-24(28)5-2/h8-11,16-17,25H,4-7,12-15H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKPGWIMDAXXYIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=C(C=C(C=C3)NC(=O)CC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares structural motifs with several sulfonamide-propanamide derivatives reported in the literature. Below is a comparative analysis based on available analogs:

Key Observations :

Structural Diversity: The target compound’s tetrahydroquinoline scaffold distinguishes it from oxadiazole-thiazole or isoindoline-based analogs. The tetrahydroquinoline moiety may enhance membrane permeability due to its lipophilic nature compared to polar heterocycles like oxadiazole .

Synthesis Pathways :

  • The synthesis of the target compound likely parallels methods for similar sulfonamide-propanamides. For example, describes sulfamoyl coupling via nucleophilic substitution (e.g., using CS₂/KOH under reflux) .
  • highlights the use of DMF/LiH for carboxamide activation, a step that may apply to the propanamide group in the target molecule .

Biological Relevance :

  • While direct data for the target compound are lacking, analogs with sulfamoyl-propanamide structures exhibit antimicrobial and enzyme-inhibitory properties. For instance, oxadiazole-thiazole derivatives in show antibacterial activity .
  • The isoindoline analog in demonstrates moderate bioactivity (e.g., 58.59% yield in unspecified assays), suggesting that structural modifications to the sulfamoyl-phenyl group can modulate efficacy .

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